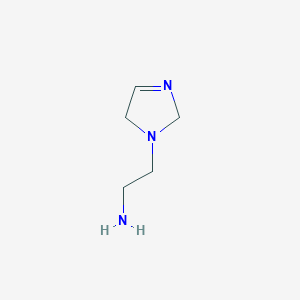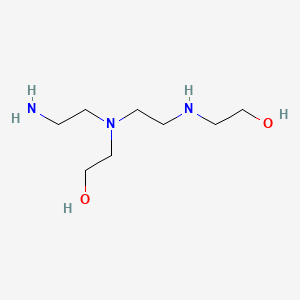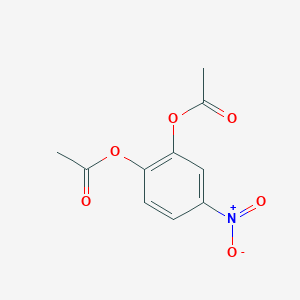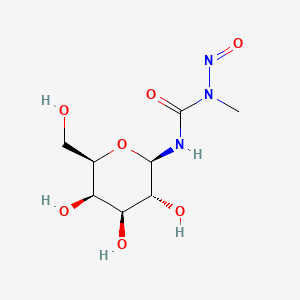
2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis, which provides excellent yields .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods typically employ robust catalysts and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields imidazole N-oxides, while reduction produces amines .
Scientific Research Applications
2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as catalysts and dyes
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. This coordination ability makes it a valuable component in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-(1H-imidazol-2-yl)ethan-1-amine
- 2-(1H-imidazol-5-yl)ethan-1-amine
Uniqueness
What sets 2-(2,5-Dihydro-1H-imidazol-1-yl)ethan-1-amine apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for targeted applications in various fields, making it a versatile and valuable compound .
Properties
CAS No. |
40433-99-6 |
|---|---|
Molecular Formula |
C5H11N3 |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-(2,4-dihydroimidazol-3-yl)ethanamine |
InChI |
InChI=1S/C5H11N3/c6-1-3-8-4-2-7-5-8/h2H,1,3-6H2 |
InChI Key |
JJNSJUUAUKQJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NCN1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)


![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)


![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)


![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
